molecular formula C7H12N2O B3080642 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 108905-82-4

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B3080642
CAS RN: 108905-82-4
M. Wt: 140.18 g/mol
InChI Key: XTDMIVDJHBYFPN-UHFFFAOYSA-N
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Description

“1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The IUPAC name for this compound is 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol .


Molecular Structure Analysis

The InChI code for “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” is 1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Bioevaluation

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol belongs to the pyrazole class of compounds, which are recognized for their significance in both agrochemical and pharmaceutical domains due to their diverse biological activities. The synthesis of pyrazole derivatives, including 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, is achieved through various synthetic strategies, such as reactions under microwave conditions in solvents like ethanol. These compounds have demonstrated a range of physical and chemical properties, leading to applications in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The structural characterization of these compounds is facilitated by techniques such as 1H NMR, IR, TLC, and elemental analysis, underscoring the multifaceted utility of pyrazole derivatives in scientific research (Sheetal et al., 2018).

Antifungal Applications

Research focusing on the chemical combat against Bayoud disease, which affects date palms, highlights the antifungal potential of pyrazole derivatives. Compounds structurally related to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol have been tested for their efficacy against the Fusarium oxysporum pathogen. These studies not only reveal the antifungal pharmacophore sites but also contribute to the understanding of structure-activity relationships (SAR) and pharmacophore predictions, aiding in the design of targeted molecules for antifungal applications. This research underscores the role of pyrazole derivatives in addressing plant diseases and highlights the potential for broader antimicrobial applications (Kaddouri et al., 2022).

Heterocyclic Scaffold Importance in Drug Development

The pyrazole moiety, as found in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, serves as a pharmacophore in numerous biologically active compounds. This highlights its role as a key template in both combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, contributing to a wide array of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The success of pyrazole COX-2 inhibitors further emphasizes the medicinal significance of these heterocycles, demonstrating their potential in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMIVDJHBYFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285127
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108905-82-4
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108905-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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